N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC20198984
Molecular Formula: C16H14FN3OS
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN3OS |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C16H14FN3OS/c1-20-12-6-5-10(17)7-9(12)8-13(20)15(21)19-16-18-11-3-2-4-14(11)22-16/h5-8H,2-4H2,1H3,(H,18,19,21) |
| Standard InChI Key | YXJCUCRTICURBC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC4=C(S3)CCC4 |
Introduction
N-(5,6-Dihydro-4H-cyclopenta[d] thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its chemical structure, properties, and potential applications based on available research.
Synthesis
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d] thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide typically involves:
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Cyclization reactions to form the thiazole ring.
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Substitution reactions to introduce the fluoro group on the indole moiety.
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Amidation to attach the carboxamide group.
These steps are carried out under controlled conditions to ensure high yield and purity.
Biological Activity
4.1 Potential Pharmacological Applications
Compounds containing indole and thiazole scaffolds have shown activity against various targets such as:
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Cancer cells: Indole derivatives are known for their cytotoxic properties.
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Infectious agents: Thiazoles are often explored for antibacterial and antifungal activities.
While specific activity data for this compound is limited, its structural features suggest possible interactions with enzymes or receptors involved in critical biological pathways.
4.2 Drug-Like Properties
Using computational tools like SwissADME:
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The compound exhibits favorable lipophilicity (LogP) and molecular weight, making it a potential candidate for drug development.
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The presence of hydrogen bond donors/acceptors supports its potential bioavailability.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H13FN2OS |
| Molecular Weight | 288.34 g/mol |
| Key Functional Groups | Fluorine, Carboxamide, Thiazole |
| Predicted Lipophilicity (LogP) | Moderate |
| Potential Applications | Anticancer, Antimicrobial |
Research Gaps and Future Directions
While the compound's structure aligns with known pharmacologically active scaffolds, further studies are needed to:
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Evaluate its specific biological activity through in vitro and in vivo assays.
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Optimize its structure for enhanced potency and reduced toxicity.
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Investigate its mechanism of action using molecular docking or crystallographic studies.
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